molecular formula C18H12ClF2N5O B2692231 3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326840-90-7

3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2692231
CAS RN: 1326840-90-7
M. Wt: 387.77
InChI Key: HSRFDUINDYOZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidinone ring . This type of structure is common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction is commonly used to determine the structure of such compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and overall structure. For instance, the triazolo[4,5-d]pyrimidinone ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure .

Scientific Research Applications

Anti-Gastric Cancer Effect

The compound has been investigated for its potential anti-gastric cancer properties. Researchers have employed quantitative structure–activity relationship (QSAR) studies to predict its efficacy. Specifically, they explored five key descriptors and established QSAR models using heuristic methods, random forest (RF), support vector machine (SVM), and a mix-kernel function SVM. The model built by RF highlighted the importance of descriptors selected by heuristic methods. The mix-kernel SVM demonstrated the best prediction ability and robustness, making it a promising candidate for further drug screening .

LSD1 Inhibitory Effects

Another area of interest involves the compound’s effects on lysine-specific demethylase 1 (LSD1). Researchers synthesized a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives and evaluated their LSD1 inhibitory activity. Through structure-activity relationship studies (SARs), they identified compound 27 as a potent LSD1 inhibitor (IC50 = 0.564 μM) .

One-Step Synthesis of Functionalized Derivatives

The compound serves as a precursor for the synthesis of highly functionalized derivatives. An efficient one-step methodology allows the preparation of novel functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives. This straightforward approach yields excellent results at room temperature, making it valuable for further exploration .

Other Potential Applications

While the above applications are well-documented, additional research may uncover novel uses for this compound. Its unique structure suggests potential in various fields, such as medicinal chemistry, materials science, and biological studies. Investigating its interactions with specific enzymes, receptors, or cellular pathways could reveal further applications.

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many compounds with similar structures are used as pharmaceuticals and interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this and similar compounds .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and testing its biological activity in relevant models .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(3,5-difluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O/c19-15-4-2-1-3-12(15)9-26-17-16(23-24-26)18(27)25(10-22-17)8-11-5-13(20)7-14(21)6-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRFDUINDYOZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC(=C4)F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.